molecular formula C11H12F3NO2 B15048027 Methyl (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoate

Methyl (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoate

Cat. No.: B15048027
M. Wt: 247.21 g/mol
InChI Key: XQERQOFFMFOSES-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate is an organic compound with a complex structure that includes a trifluoromethyl group, an amino group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate typically involves the use of Grignard reagents. A common method includes the reaction of a benzyl halide with magnesium to form a Grignard reagent, which is then reacted with a trifluoromethyl ketone to produce the desired compound . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the degradation of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-Amino-2-benzyl-3,3,3-trifluoropropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications that require these characteristics.

Biological Activity

Methyl (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural characteristics, particularly the presence of trifluoromethyl and amino groups, suggest a variety of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H12F3NO2
  • Molar Mass : 239.22 g/mol
  • CAS Number : 184636-51-9

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to increased potency against certain biological targets.

Pharmacological Activities

  • Anticancer Activity :
    • A study investigated the cytotoxicity of various compounds including this compound on human tumor cell lines such as DU145 (prostate cancer) and K562 (leukemia). The results indicated that this compound exhibited moderate cytotoxicity, which was significantly influenced by the presence and position of substituents on the aromatic rings .
    CompoundCell LineIC50 (µM)
    This compoundDU14512.5
    This compoundK56215.0
  • TRPV1 Antagonism :
    • The compound has been analyzed for its potential as a TRPV1 antagonist. TRPV1 is involved in pain signaling pathways. Compounds with similar structures have shown promising results in blocking capsaicin-induced responses .

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds indicate that modifications to the benzyl and trifluoropropanoate moieties significantly affect biological activity. Key findings include:

  • Amino Group Position : The placement of the amino group at the 2-position on the benzyl ring is critical for maintaining activity.
  • Trifluoromethyl Group : This group enhances binding affinity to target proteins due to its electronegative nature.

Case Studies

  • Cytotoxicity Evaluation :
    • In a comparative study of various substituted benzyl analogs, this compound was found to be one of the more potent compounds against prostate cancer cell lines when compared to other derivatives lacking the trifluoromethyl group .
  • Pain Model Studies :
    • In preclinical models assessing neuropathic pain, compounds structurally similar to this compound demonstrated significant analgesic effects without inducing hyperthermia, suggesting a favorable safety profile for potential therapeutic use .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl (2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C11H12F3NO2/c1-17-9(16)10(15,11(12,13)14)7-8-5-3-2-4-6-8/h2-6H,7,15H2,1H3/t10-/m1/s1

InChI Key

XQERQOFFMFOSES-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@](CC1=CC=CC=C1)(C(F)(F)F)N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.